molecular formula C8H7ClN2O B12873142 2-(Chloromethyl)benzo[d]oxazol-4-amine

2-(Chloromethyl)benzo[d]oxazol-4-amine

Cat. No.: B12873142
M. Wt: 182.61 g/mol
InChI Key: BKAFJZIQHOOGMB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazol-4-amine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazol-4-amine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. The reaction proceeds through the formation of an intermediate, 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the benzoxazole compound .

Scientific Research Applications

2-(Chloromethyl)benzo[d]oxazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazol-4-amine involves its interaction with specific molecular targets. For example, some benzoxazole derivatives inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-(3-Aminophenyl)benzo[d]oxazol-5-amine

Uniqueness

2-(Chloromethyl)benzo[d]oxazol-4-amine is unique due to its chloromethyl group, which allows for further functionalization through substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazol-4-amine

InChI

InChI=1S/C8H7ClN2O/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4,10H2

InChI Key

BKAFJZIQHOOGMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CCl)N

Origin of Product

United States

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